2-Bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline is an organic compound belonging to the class of anilines, characterized by the presence of a bromine atom, two fluorine atoms, and a cyclopropylmethyl group attached to the aniline ring. Its molecular formula is CHBrFN, and it has a molecular weight of approximately 293.12 g/mol. The unique arrangement of these substituents influences its chemical reactivity and potential biological activity, making it a subject of interest in various fields of research.
The reactivity of this compound is largely influenced by the electron-withdrawing effects of the fluorine atoms and the steric hindrance introduced by the cyclopropylmethyl group.
The synthesis of 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline typically involves several key steps:
These methods highlight the versatility of this compound as a synthetic intermediate in organic chemistry.
2-Bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline has several applications across various fields:
Interaction studies involving 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline typically focus on its reactivity with other chemical species. For example:
These studies are crucial for elucidating the compound's mechanisms of action and potential applications in drug development.
Several compounds share structural similarities with 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Bromo-N-cyclopropyl-3-methoxybenzamide | Bromine at para position; methoxy group | Used in photocatalytic reactions |
| 2-Bromo-4,6-difluoro-N-methylaniline | Bromine at ortho position; difluorines | Potential use in drug development |
| 4-Bromo-3-fluoroaniline | Single fluorine substitution | Simpler structure with different reactivity |
| 4-Bromo-N-cyclopropyl-3,5-difluoroaniline | Similar bromo and difluoro substitutions | Investigated for bioactive properties |
The uniqueness of 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline lies in its combination of both bromine and fluorine atoms along with the cyclopropylmethyl group. This distinct arrangement enhances its reactivity and potential applications compared to other related compounds.